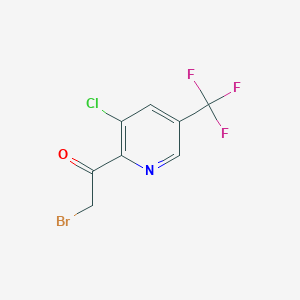

2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone

描述

Structure and Key Features 2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone (C$8$H$4$BrClF$_3$NO, M.W. ~290.35) consists of a pyridine ring substituted at position 3 with chlorine, position 5 with a trifluoromethyl group, and a bromoethanone moiety at position 2. The bromine on the ethanone carbon enhances electrophilicity, making it reactive in nucleophilic substitutions or cross-coupling reactions. The trifluoromethyl group contributes to lipophilicity and metabolic stability, while the chlorine atom modulates electronic effects on the pyridine ring .

Synthetic Challenges Attempts to synthesize related ketones, such as 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone (II.1.e), often result in recovered starting materials due to steric and electronic hindrance from the trifluoromethyl group .

属性

IUPAC Name |

2-bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClF3NO/c9-2-6(15)7-5(10)1-4(3-14-7)8(11,12)13/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJKIKJRFCJROU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine. This can be achieved through the chlorination of 5-(trifluoromethyl)pyridine using chlorine gas in the presence of a catalyst.

Bromination: The next step involves the bromination of the pyridine derivative. This is typically carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Ketone Formation: The final step involves the formation of the ethanone group. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

Electrophilic Substitution: Products include nitro or sulfonyl derivatives of the pyridine ring.

Reduction: The major product is the corresponding alcohol.

科学研究应用

2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone has several scientific research applications:

Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Agrochemicals: It can be used in the development of herbicides, fungicides, and insecticides due to its unique chemical properties.

Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

作用机制

The mechanism of action of 2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

相似化合物的比较

Pyridinyl Bromoethanones

Compounds with pyridine cores and bromoethanone substituents are pivotal intermediates in medicinal and agrochemical synthesis. Key examples include:

Key Differences :

Bromoethanones with Varied Aryl Groups

Bromoethanones with non-pyridine aromatic systems exhibit distinct physicochemical and reactive properties:

Key Differences :

- Aromatic System : Pyridine in the target compound introduces nitrogen-based polarity, improving solubility in polar solvents compared to purely phenyl-based analogs.

- Functional Groups : Hydroxyl groups (e.g., in ) enable hydrogen bonding, increasing crystallinity and melting points, whereas CF$_3$ groups enhance volatility and membrane permeability .

生物活性

Overview

2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is a halogenated organic compound notable for its potential biological activities and applications in pharmaceuticals and agrochemicals. Its unique structure, featuring a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a pyridine ring, contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 2-bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone |

| CAS Number | 856245-54-0 |

| Molecular Formula | C8H4BrClF3NO |

| Molecular Weight | 287.48 g/mol |

| InChI Key | FCJKIKJRFCJROU-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, which is crucial for its efficacy in therapeutic applications. The mechanism of action can vary significantly depending on the target; for instance, it may inhibit enzyme activity or modulate receptor functions.

Pharmaceutical Applications

Research indicates that this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. It has shown potential in:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Anticancer Properties : Studies involving related compounds have indicated that halogenated pyridine derivatives can exhibit anticancer activity by inhibiting tumor growth.

Agrochemical Applications

The compound's unique chemical properties make it suitable for developing agrochemicals such as herbicides and fungicides. Its ability to disrupt metabolic pathways in pests can lead to effective pest control strategies.

Case Studies and Research Findings

-

Study on Antichlamydial Activity :

A study explored the structure-activity relationship (SAR) of pyridine-based compounds, revealing that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced antichlamydial activity. The incorporation of similar structures led to promising results against Chlamydia species . -

Enzyme Interaction Studies :

Preliminary studies have shown that this compound interacts with enzymes involved in metabolic pathways, potentially leading to therapeutic effects or toxicity profiles . -

Comparative Analysis with Similar Compounds :

A comparative analysis highlighted that while several structurally similar compounds exhibited biological activity, the specific arrangement of halogen atoms in this compound contributes to its unique reactivity and efficacy .

常见问题

Q. What are the standard synthetic routes for 2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized pyridine derivative. Key steps include:

- Starting Material : 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone.

- Bromination : Use of bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. Catalysts such as FeBr₃ or AlBr₃ may enhance regioselectivity .

- Reaction Conditions : Controlled temperatures (0–25°C) to avoid over-bromination. Reaction progress is monitored via TLC or HPLC .

- Workup : Quenching with aqueous Na₂S₂O₃, followed by extraction and purification via column chromatography (silica gel, hexane/EtOAc) .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization involves a multi-technique approach:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethanone carbonyl (δ ~200 ppm in ¹³C) and bromine/chlorine substituents. ¹⁹F NMR identifies the trifluoromethyl group (δ ~-60 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C₈H₅BrClF₃NO).

- X-ray Crystallography : Resolves stereochemical ambiguities; the pyridine ring’s substitution pattern is confirmed by bond angles/distances .

Advanced Research Questions

Q. How can bromination selectivity be optimized to avoid di- or polybrominated byproducts?

- Methodological Answer : Selectivity hinges on:

- Catalyst Choice : FeBr₃ directs bromination to the α-carbon of the ethanone group, while AlBr₃ may favor pyridine ring substitution .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions.

- Stoichiometry : Limiting Br₂ to 1.1 equivalents minimizes over-bromination. Kinetic vs. thermodynamic control is assessed via time-resolved IR spectroscopy .

- Computational Modeling : DFT calculations predict reactive sites, guiding experimental design .

Q. How to resolve contradictions in biological activity data across structural analogs?

- Methodological Answer : Discrepancies often arise from substituent positioning. For example:

- Case Study : Analogs with trifluoromethyl groups at the pyridine 5-position (vs. 3-position) show 10-fold higher enzyme inhibition due to steric/electronic effects .

- Experimental Design :

SAR Studies : Synthesize analogs with systematic substituent variations (e.g., -Cl vs. -F at position 3).

Binding Assays : Use surface plasmon resonance (SPR) to quantify target affinity.

MD Simulations : Model ligand-receptor interactions to explain activity differences .

Q. What are the key considerations in designing enzyme inhibition assays for this compound?

- Methodological Answer : Critical parameters include:

- Enzyme Source : Recombinant vs. native enzymes (e.g., cytochrome P450 isoforms may metabolize the compound differently).

- Assay Conditions : pH 7.4 buffer with 1% DMSO to maintain solubility. Pre-incubate compound with enzyme to assess time-dependent inhibition.

- Controls : Include a known inhibitor (e.g., ketoconazole for CYP3A4) and measure IC₅₀ values in triplicate.

- Data Interpretation : Use Cheng-Prusoff equation to correct for substrate competition .

Safety and Handling

- PPE Requirements : Nitrile gloves, lab coat, and chemical goggles. Use in a fume hood due to volatile bromine byproducts .

- Waste Disposal : Halogenated waste containers; neutralize residual Br₂ with NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。